![molecular formula C4H5ClNO3PS B13514336 [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid typically involves the reaction of 2-chloro-1,3-thiazole with a phosphonic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid are designed to maximize yield and efficiency. These methods often involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can further enhance the production process .
化学反応の分析
Types of Reactions
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学的研究の応用
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid has several scientific research applications:
作用機序
The mechanism of action of [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antifungal activity by disrupting fungal cell membranes .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is unique due to its specific combination of a thiazole ring and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C4H5ClNO3PS |
|---|---|
分子量 |
213.58 g/mol |
IUPAC名 |
(2-chloro-1,3-thiazol-4-yl)methylphosphonic acid |
InChI |
InChI=1S/C4H5ClNO3PS/c5-4-6-3(2-11-4)1-10(7,8)9/h2H,1H2,(H2,7,8,9) |
InChIキー |
RYWNODIOIPSERS-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)Cl)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



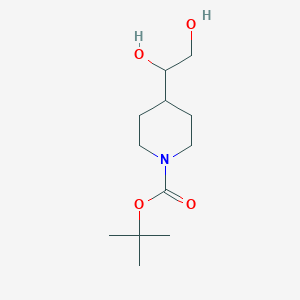
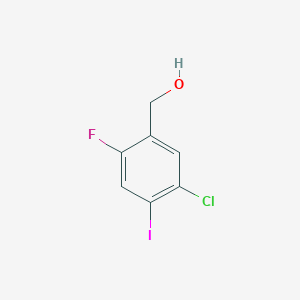
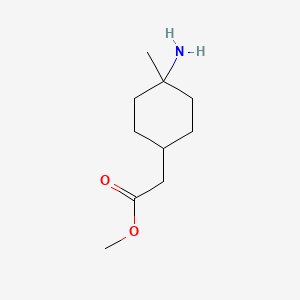
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
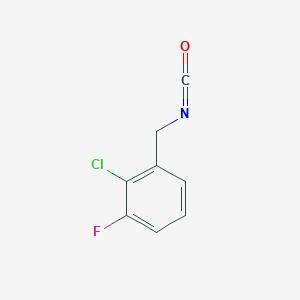
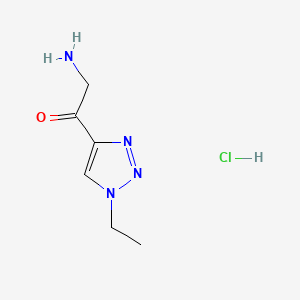
![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

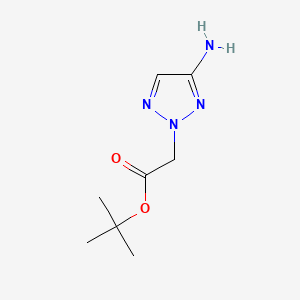
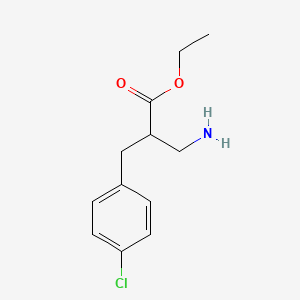
![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)
